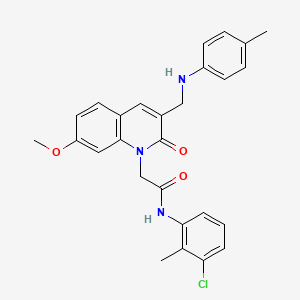

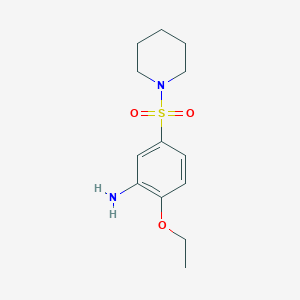

N-(3-chloro-2-methylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-chloro-2-methylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic applications, including antiviral, antiapoptotic, and antibacterial activities. These compounds have shown significant potential in treating diseases such as Japanese encephalitis and tuberculosis, and they have been studied for their efficacy against drug-resistant strains of pathogens .

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves various chemical reactions to introduce functional groups and create the desired molecular structure. For instance, the synthesis of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a related compound, has been reported to show significant therapeutic efficacy in treating Japanese encephalitis . Similarly, the synthesis of 2-(Quinolin-4-yloxy)acetamides has been carried out with additional chemical modifications to yield potent antitubercular agents . Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have also been synthesized using a Passerini three-component reaction, demonstrating the versatility of synthetic approaches for anilidoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is crucial for their biological activity. The spatial orientation of these compounds can significantly affect their interaction with biological targets. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide structure with a tweezer-like geometry, which is important for its anion coordination properties . The molecular modeling studies of quinoxaline derivatives, which share structural similarities with anilidoquinoline derivatives, have identified key residues for binding to the human thymidylate synthase enzyme, suggesting that the molecular structure is critical for selective inhibition .

Chemical Reactions Analysis

Anilidoquinoline derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the bromination of (3-pyrrolin-1-yl)quinolines and the reactivity of (2-oxopyrrolidin-1-yl)quinolines toward reducing agents have been explored to create a broad range of functionalized aminoquinolines . These reactions are important for the synthesis of compounds with potential antiplasmodial and antifungal activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, stability, and reactivity, are important for their therapeutic application. The compounds synthesized in the studies have shown low toxicity to mammalian cells and no sign of cardiac toxicity in zebrafish models, indicating a favorable safety profile . Additionally, the compounds have demonstrated intracellular activity against pathogens, suggesting that their physical and chemical properties are conducive to penetrating biological membranes and reaching intracellular targets .

科学的研究の応用

Synthesis and Structural Studies

Quinoline derivatives, including those with amide bonds, have been synthesized for various applications, focusing on their structural and crystallographic properties. Karmakar et al. (2009) explored co-crystals and salts of quinoline derivatives, revealing insights into their structural aspects through co-crystallization with aromatic diols and analysis of hydrated forms and symmetry in crystal structures (Karmakar, Kalita, & Baruah, 2009). Another study by Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives on anion coordination, providing valuable information on the geometric configurations and assembly of quinoline-based compounds in crystal structures (Kalita & Baruah, 2010).

Applications in Antimicrobial and Antifungal Activities

Quinoline derivatives have shown potential in antimicrobial and antifungal applications. A study by Debnath and Ganguly (2015) synthesized novel indolin-1-yl-N-aryl acetamide derivatives, evaluating their efficacy against various pathogenic microorganisms. Some compounds exhibited significant antibacterial and antifungal activities, highlighting the potential of quinoline-based compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Fluorescent Properties and Sensor Applications

The fluorescent properties of quinoline derivatives have been studied for potential sensor applications. Wu et al. (2008) synthesized lanthanide complexes with aryl amide ligands, exploring their fluorescent properties and potential as sensors. The study provides insights into the design of quinoline-based fluorescent materials for various applications (Wu, Cheng, Yan, & Tang, 2008).

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O3/c1-17-7-10-21(11-8-17)29-15-20-13-19-9-12-22(34-3)14-25(19)31(27(20)33)16-26(32)30-24-6-4-5-23(28)18(24)2/h4-14,29H,15-16H2,1-3H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJNZYBPLKFKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

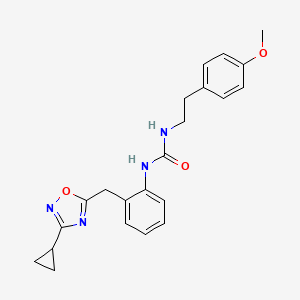

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

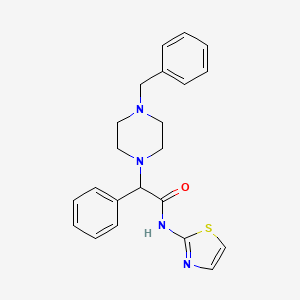

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

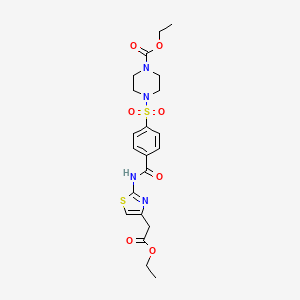

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2548985.png)

![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)